

Spectroscopic Data of 3-Chloro-6-nitroisoquinolin-1-ol: A Technical Overview

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Compound of Interest

Compound Name: 3-Chloro-6-nitroisoquinolin-1-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-chloro-6-nitroisoquinolin-1-ol**, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for the characterization of this compound.

Executive Summary

3-Chloro-6-nitroisoquinolin-1-ol is a substituted isoquinoline derivative with significant potential in the synthesis of various bioactive molecules. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and subsequent use in synthetic pathways. This guide outlines the expected spectroscopic data (NMR, IR, and MS) for this compound. Despite a thorough search of public databases and scientific literature, specific experimental spectra for **3-chloro-6-nitroisoquinolin-1-ol** are not readily available. Therefore, this document provides predicted data and general methodologies for acquiring such spectra.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental data, the following tables summarize the predicted spectroscopic values for **3-chloro-6-nitroisoquinolin-1-ol**. These predictions are based on established principles of spectroscopy and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0 - 12.0	br s	1H	OH
~8.5 - 8.7	d	1H	Ar-H
~8.2 - 8.4	dd	1H	Ar-H
~7.8 - 8.0	d	1H	Ar-H
~7.0 - 7.2	s	1H	Ar-H

Solvent: DMSO- d_6 Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~160	C=O
~148	C-NO ₂
~145	Ar-C
~138	Ar-C
~132	Ar-C
~130	C-Cl
~125	Ar-CH
~122	Ar-CH
~120	Ar-CH
~105	Ar-CH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch
3100 - 3000	Medium	Ar C-H stretch
~1680	Strong	C=O stretch (amide)
~1600, ~1480	Medium-Strong	Ar C=C stretch
~1520, ~1340	Strong	N-O stretch (nitro group)
~850	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
224/226	[M] ⁺ , Molecular ion peak (with ³⁵ Cl/ ³⁷ Cl isotope pattern)
194/196	[M-NO] ⁺
178/180	[M-NO ₂] ⁺
150	[M-NO ₂ -CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **3-chloro-6-nitroisoquinolin-1-ol**.

NMR Spectroscopy

A sample of **3-chloro-6-nitroisoquinolin-1-ol** (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The 1H and ^{13}C NMR spectra would be recorded on a 400 MHz (or higher) NMR spectrometer. The chemical shifts would be referenced to the residual solvent peak.

IR Spectroscopy

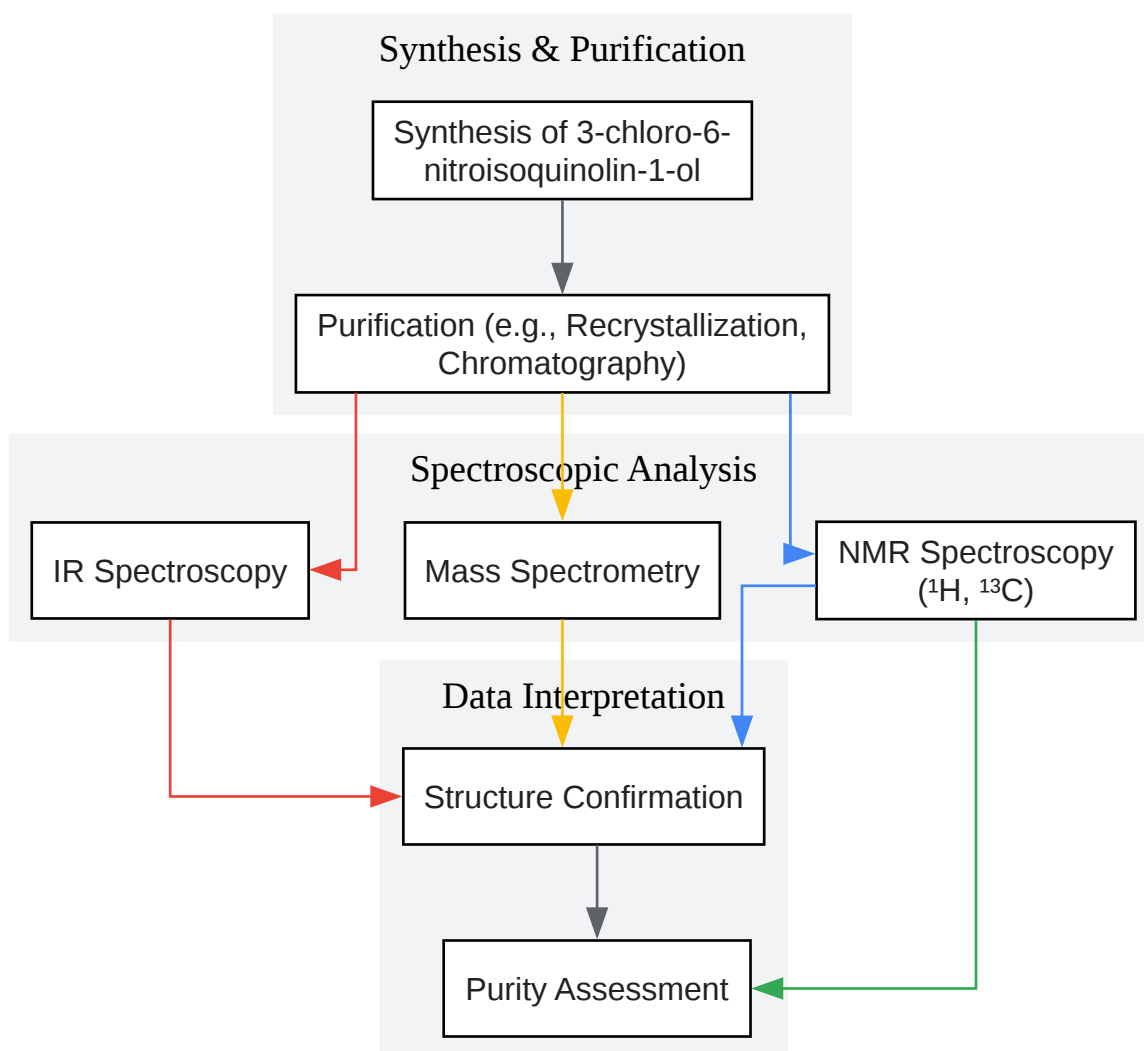
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry

The mass spectrum would be acquired using an Electron Ionization (EI) mass spectrometer. A dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) would be introduced into the ion source. The mass spectrum would be recorded over a mass range of 50-500 m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **3-chloro-6-nitroisoquinolin-1-ol**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While experimental spectroscopic data for **3-chloro-6-nitroisoquinolin-1-ol** is not currently available in the public domain, this guide provides a robust framework of predicted data and standard methodologies for its acquisition and analysis. The information presented here will aid researchers in the positive identification and quality control of this important synthetic intermediate. It is recommended that researchers acquiring this compound perform their own spectroscopic analysis to confirm its identity and purity.

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